molecular formula C13H11N3O2S B2878253 5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide CAS No. 941990-95-0

5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide

Cat. No.: B2878253
CAS No.: 941990-95-0
M. Wt: 273.31
InChI Key: BSWSFRQXVGNCSM-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Thiazole is a similar five-membered heterocyclic compound, but it contains one sulfur atom and one nitrogen atom . Both of these compounds are of immense importance due to their wide spectrum of biological activities and therapeutic potential .


Molecular Structure Analysis

The isoxazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons . Similarly, the thiazole ring is also planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Heterocyclic Compound Synthesis

5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide is involved in the synthesis of various heterocyclic compounds. These compounds, like benzodifuranyl, 1,3,5-triazines, and oxadiazepines, are researched for their potential as anti-inflammatory and analgesic agents. For instance, the synthesis of novel benzodifuranyl and related compounds from visnaginone and khellinone derivatives shows potential in cyclooxygenase inhibition and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Directed C-H Bond Activation

Research on auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation using derivatives like 5-methylisoxazole-3-carboxamide (MICA) has been conducted. This process is crucial for creating γ-substituted non-natural amino acids, showcasing the compound's role in the development of new chemical entities (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

Synthesis of Carboxamides and Pyrazoles

The compound is also used in the synthesis of 3-methylisoxazole-5-carboxamides and pyrazoles, which are significant in various chemical transformations. Such syntheses lead to a range of products with potential applications in different fields of chemistry and pharmacology (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002).

Antibacterial Agents

In the development of antibacterial agents, derivatives of this compound have been explored. Novel analogs with promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis have been synthesized, underscoring the compound's role in creating new antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Mechanism of Action

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the COX-2 enzyme, leading to anti-inflammatory effects .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution in the body and its interaction with its targets . .

Future Directions

The development of new synthetic strategies and designing of new isoxazole and thiazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole and thiazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Properties

IUPAC Name

5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-5-11(16-18-7)13(17)15-9-3-4-12-10(6-9)14-8(2)19-12/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWSFRQXVGNCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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